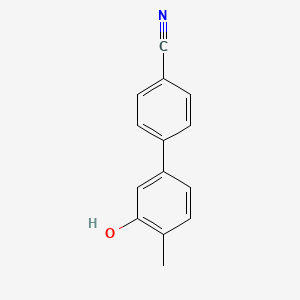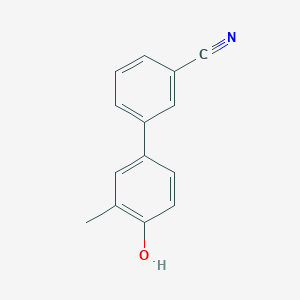
5-(4-Formylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenyl)-3-methylphenol, 95% (5-FMP-3MP, 95%) is a chemical compound with a wide range of uses in scientific research. It is an aromatic compound with a phenolic group, and is used in various fields such as biochemistry, cell biology, and pharmacology.
Scientific Research Applications
5-FMP-3MP, 95% is used in various fields of scientific research, such as biochemistry, cell biology, and pharmacology. It is used as a reagent in the synthesis of other compounds, as a fluorescent probe for the detection of proteins, and as a substrate for the study of enzyme kinetics. It is also used in the study of the structure and function of proteins, and in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-FMP-3MP, 95% is not well understood. However, it is believed that the compound binds to proteins in the cell and may affect their function. It may also interact with other molecules, such as enzymes, and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-3MP, 95% are not well understood. However, it is believed that the compound may affect the activity of enzymes, proteins, and other molecules in the cell. It may also affect the expression of genes, and may have an effect on the metabolism of cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-FMP-3MP, 95% in lab experiments include its low cost, its stability in aqueous solutions, and its ability to react with a wide range of molecules. The main limitation of using this compound is its lack of specificity, as it may interact with a wide range of molecules, making it difficult to study the effects of a single compound.
Future Directions
The future directions for 5-FMP-3MP, 95% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery. Other potential areas of research include the development of new synthetic methods for the compound, the development of new fluorescent probes for the detection of proteins, and the development of new drugs that utilize the compound.
Synthesis Methods
5-FMP-3MP, 95% is typically synthesized through a two-step reaction. The first step involves the condensation of benzaldehyde and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 4-formyl-3-methylphenol. The second step involves the oxidation of the intermediate product with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite. This reaction yields 5-FMP-3MP, 95%.
properties
IUPAC Name |
4-(3-hydroxy-5-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJAXEQXAXYUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683705 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-15-5 |
Source


|
| Record name | 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














